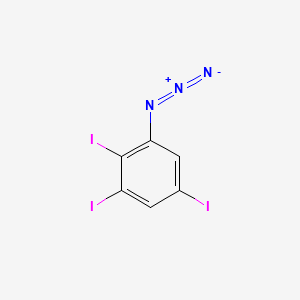

1-Azido-2,3,5-triiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

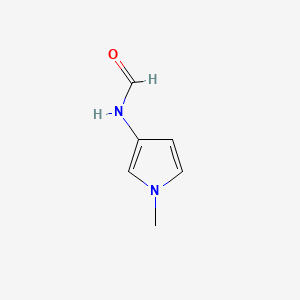

1-Azido-2,3,5-triiodobenzene, also known as AIB, is a synthetic compound that has a wide range of applications in scientific research. AIB is a colorless solid that is soluble in water and has a molecular weight of 556.36 g/mol. AIB is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. AIB is a versatile compound that has been used in a variety of scientific fields, including biochemistry, medicinal chemistry, and analytical chemistry.

Aplicaciones Científicas De Investigación

Click Chemistry and Drug Discovery

One of the primary applications of 1-Azido-2,3,5-triiodobenzene is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, commonly known as click chemistry. This reaction, especially when catalyzed by copper (I), is a cornerstone in creating diverse organic compounds with wide applications in drug discovery, bioconjugation, and material science. The stability of 1,2,3-triazoles to hydrolysis and their significant dipole moment allow for effective interactions with biological targets, making them valuable in the pharmaceutical industry (Kaushik et al., 2019).

Antioxidant Capacity and Environmental Applications

Another application area involves the antioxidant capacity assay, where azide and triazole derivatives, through their reactions, can serve as markers or reactants in evaluating the antioxidant capacity of various substances. This has implications in environmental science and molecular biology, where understanding oxidative stress and its mitigation is crucial (Ilyasov et al., 2020).

Corrosion Inhibition

Derivatives of triazoles, which can be synthesized using 1-Azido-2,3,5-triiodobenzene as a precursor, have shown effectiveness as corrosion inhibitors for metals and alloys. This is particularly relevant in acidic environments where the stability and environmentally friendly nature of these compounds provide significant benefits for protecting industrial materials (Hrimla et al., 2021).

Synthesis of Azo Compounds

Azo derivatives, important for their applications in dyes, pigments, and sensors, can be synthesized through reactions involving azide compounds. The versatility in synthetic methods for azo compounds highlights the role of azides in facilitating the production of these widely used chemicals (Shah et al., 2021).

Antimicrobial Agents

Azole derivatives, closely related to the chemistry of 1-Azido-2,3,5-triiodobenzene, are extensively studied for their antimicrobial properties. Triazoles, in particular, have been identified as potent antimicrobial agents against a variety of bacterial and fungal pathogens. This is due to their ability to interact with microbial cell membranes and interfere with the synthesis of essential components of the cell (Emami et al., 2022).

Propiedades

IUPAC Name |

1-azido-2,3,5-triiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDPVCGDWJNLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N=[N+]=[N-])I)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735073 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2,3,5-triiodobenzene | |

CAS RN |

1313738-68-9 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)